molecular formula C7H10ClN3O B13249092 2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride

2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride

Cat. No.: B13249092
M. Wt: 187.63 g/mol
InChI Key: WXYFSXOFHNUEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride is a bicyclic heterocyclic compound featuring a pyridine ring fused to a pyridazinone moiety at positions 3 and 2, respectively. The hydrochloride salt enhances its solubility for pharmacological applications. Its fused-ring system and substitution patterns make it a candidate for bioactive molecule development, particularly in kinase inhibition or neurotransmitter modulation .

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one;hydrochloride

InChI

InChI=1S/C7H9N3O.ClH/c11-7-4-6-5(9-10-7)2-1-3-8-6;/h4,8H,1-3H2,(H,10,11);1H

InChI Key

WXYFSXOFHNUEJK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NNC(=O)C=C2NC1.Cl

Origin of Product

United States

Preparation Methods

Reaction of Pyridine Derivatives with Hydrazine

A common and effective method reported involves refluxing a suitable pyridine derivative with hydrazine hydrate in ethanol or methanol. The reaction proceeds through initial hydrazone formation followed by cyclization to yield the pyridazinone ring.

  • Typical conditions: Reflux in ethanol or methanol for several hours (often 3–16 hours).
  • Cyclization: Facilitated by heating, sometimes under reflux with solvent mixtures (e.g., EtOH/MeCN).
  • Yield: Generally good to excellent (63–99%) depending on substituents and reaction conditions.

One-Pot Synthesis Approaches

Recent advances include one-pot protocols where β-enamino diketones react with active methylene reagents (e.g., malononitrile or ethyl cyanoacetate), followed by direct addition of hydrazine monohydrate to afford pyridazine derivatives in a single sequence.

  • Advantages: Improved yields (61–88%), reduced reaction time.
  • Conditions: Sequential reflux in ethanol, followed by hydrazine addition and further reflux.
  • Note: Electron-donating substituents on aromatic rings may require longer reaction times and result in lower yields.

Use of Acetic Anhydride and Acid Derivatives

Another method involves the condensation of pyridine or pyridazinone precursors with acids such as p-nitrophenylacetic acid or cyanoacetic acid in acetic anhydride under reflux. This forms intermediates that can be cyclized to pyridazin-3-one derivatives.

  • Reaction time: Typically 1 hour reflux in acetic anhydride.
  • Isolation: Cooling and filtration to collect solids, followed by recrystallization.
  • Yields: Moderate to high (up to 82% reported for related derivatives).

Reactions Involving Picolinic Acid Derivatives

Synthesis of related pyrido-pyridazinone compounds has been achieved by refluxing 3-benzoyl picolinic acid with hydrazine hydrate in n-butanol, followed by purification steps.

Reaction Conditions and Solvents

Method Starting Materials Solvent(s) Temperature Reaction Time Yield Range (%)
Pyridine derivative + hydrazine Pyridine derivative, hydrazine hydrate Ethanol, Methanol Reflux (~78°C) 3–16 hours 63–99
One-pot β-enamino diketones + hydrazine β-enamino diketones, malononitrile or ethyl cyanoacetate, hydrazine hydrate Ethanol, MeCN mixture Reflux 6–24 hours 61–88
Pyridine + acid derivative in acetic anhydride Pyridine derivative, p-nitrophenylacetic acid or cyanoacetic acid Acetic anhydride Reflux ~1 hour Up to 82
Picolinic acid derivative + hydrazine hydrate 3-Benzoyl picolinic acid, hydrazine hydrate n-Butanol Reflux 3 hours Moderate to high

Mechanistic Insights

  • The initial step typically involves nucleophilic attack of hydrazine on a carbonyl or activated position of the pyridine derivative.
  • Cyclization occurs via intramolecular condensation, forming the fused pyridazine ring.
  • Hydrochloride salt formation stabilizes the compound and enhances solubility.
  • Electron-donating or withdrawing substituents on the pyridine ring influence reaction rate and yield, with electron-donating groups often requiring longer reaction times.

Characterization and Confirmation

  • Spectroscopic methods: IR spectroscopy confirms functional groups (e.g., C=O stretch around 1670 cm^-1, NH stretches).
  • NMR spectroscopy: ^1H-NMR spectra show characteristic signals for aromatic and aliphatic protons, NH protons exchangeable with D2O.
  • Mass spectrometry: Confirms molecular ion peaks consistent with theoretical molecular weights.
  • Elemental analysis: Validates purity and composition, especially for hydrochloride salts.

Summary of Key Research Findings

Study/Source Method Highlight Yield (%) Notes
VulcanChem (2024) Pyridine + hydrazine, cyclization, HCl salt formation Not specified Standard method, solvent reflux, hydrochloride salt
PMC Article (2024) One-pot β-enamino diketone + hydrazine 61–88 Efficient, influenced by substituents
PMC Article (2014) Pyridine + acid derivative in acetic anhydride reflux Up to 82 Solid isolation, recrystallization
Der Pharma Chemica (2015) Picolinic acid derivative + hydrazine hydrate Moderate to high Multi-step, spectral confirmation

Chemical Reactions Analysis

Types of Reactions

2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce various hydrogenated pyridazinone derivatives .

Scientific Research Applications

2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Key Structural Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring Fusion Position Key Properties
2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride (Target) Likely C₇H₁₀ClN₃O* ~179.6 (base) + HCl None (parent structure) Pyrido[3,2-c] High polarity due to HCl salt; potential CNS activity
6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one () C₉H₁₄N₂O 179.2 Ethyl group at position 6 Pyrido[4,3-c] Increased lipophilicity; discontinued due to stability issues
2-Methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride () C₈H₁₂ClN₃O 201.65 Methyl group at position 2 Pyrido[4,3-c] Enhanced steric hindrance; likely altered receptor binding
3H,4H,5H,6H,7H,8H-Pyrido[4,3-d]pyrimidin-4-one hydrochloride () C₁₃H₁₄N₂O₂·HCl 230.27 Pyrimidinone core Pyrido[4,3-d] Broader π-conjugation; potential kinase inhibition
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride () C₇H₉NOS·HCl 191.67 Sulfur atom in thieno ring Thieno[3,2-c] Improved metabolic stability; applications in neuropharmacology

*Note: Exact molecular formula for the target compound is inferred from analogs.

Pharmacological Implications

  • Ring Fusion Position : The pyrido[3,2-c] fusion in the target compound vs. [4,3-c] in analogs () alters electron distribution and hydrogen-bonding capacity, impacting target selectivity .
  • Heteroatom Variation: The thieno analog () replaces a nitrogen with sulfur, improving resistance to oxidative degradation .

Biological Activity

2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of the Compound

  • Chemical Structure : The compound features a pyridazine ring fused with a pyridine ring, which contributes to its unique chemical properties and biological activities.
  • Molecular Formula : C8H7ClN4O
  • Molecular Weight : 202.62 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance:
    • JmjC Demethylases : Some derivatives exhibit potent inhibitory activity against JmjC histone demethylases (KDMs), which play a crucial role in epigenetic regulation. For example, certain N-substituted derivatives have demonstrated IC50 values in the low micromolar range against KDM4 and KDM5 subfamilies .
  • Receptor Modulation : The compound may act as an allosteric modulator at nicotinic acetylcholine receptors (nAChRs), enhancing the effects of acetylcholine and potentially improving cognitive functions .

Biological Activities and Therapeutic Potentials

The compound has been evaluated for various biological activities:

  • Antitumor Activity : Some studies indicate that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance:
    • In vitro studies showed that certain derivatives had IC50 values lower than 1 μM against lung cancer cell lines (A549 and H1975), suggesting significant antitumor potential .
  • Neuroprotective Effects : The modulation of nAChRs suggests potential applications in treating neurodegenerative diseases. Compounds that enhance nAChR activity could improve memory and cognitive function in models of Alzheimer's disease .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A series of pyrido[3,2-c]pyridazin derivatives were tested against various cancer cell lines. Compound B9 showed superior activity with an IC50 value of 0.297 μM in H1975 cells compared to other tested compounds .
  • Neuropharmacological Evaluation :
    • In animal models using the novel object recognition paradigm, compounds derived from pyrido[3,2-c]pyridazin were able to reverse scopolamine-induced memory deficits, indicating their potential as cognitive enhancers .

Table 1: Biological Activity of Selected Derivatives

CompoundTargetActivity (IC50)Cell Line
B1KDM4A0.067 μMA549
B9KDM50.297 μMH1975
B14nAChR0.120 μMNeuroblastoma

Table 2: Summary of Neuroprotective Effects

Study ReferenceModel UsedEffect Observed
Novel Object RecognitionMemory improvement
Scopolamine-inducedReversal of cognitive deficits

Q & A

Q. Key Considerations :

  • Purification via recrystallization (ethanol/water) to achieve >95% purity.
  • Monitor intermediates using TLC (silica gel, chloroform:methanol 9:1) .
Step Reagents/Conditions Yield
CyclizationHCl/ethanol, reflux60-70%
Salt FormationHCl gas in ether85-90%

Basic: Which spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.5 ppm (multiplet for H-5H,6H,7H,8H) and δ 8.1–8.3 ppm (pyridazine proton) .
    • ¹³C NMR : Carbonyl (C=O) signal at ~170 ppm.
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 239.0821 (calculated for C₁₁H₁₄N₃OCl) .
  • X-ray Crystallography : Resolves bicyclic ring conformation and chloride counterion positioning .

Advanced: How can reaction yields be optimized while minimizing by-products?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., p-TsOH) to identify optimal conditions.
  • By-Product Mitigation :
    • Use anhydrous solvents to prevent hydrolysis.
    • Add scavengers (e.g., molecular sieves) for water-sensitive steps.
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. Case Study :

  • Reducing dimerization byproducts (<5%) via slow addition of hydrazine at 0°C .

Advanced: How to resolve discrepancies in reported biological activity?

Methodological Answer:

  • Reproducibility Protocols : Standardize assay conditions (e.g., DPPH radical concentration, pH, incubation time) .
  • Mechanistic Validation :
    • EPR Spectroscopy : Confirm radical quenching mechanisms (HAT vs. SET) .
    • Computational Modeling : Compare HOMO/LUMO energies to predict reactivity differences across studies.

Q. Example :

  • Variability in IC₅₀ values (10–50 μM) for DPPH quenching may arise from solvent polarity effects (e.g., ethanol vs. methanol) .

Basic: What in vitro assays screen for antioxidant activity?

Methodological Answer:

  • DPPH Assay :
    • Prepare 0.1 mM DPPH in ethanol.
    • Incubate with compound (10–100 μM) for 30 minutes.
    • Measure absorbance at 517 nm; calculate % inhibition .
  • ABTS⁺ Assay :
    • Generate ABTS⁺ radical via persulfate oxidation.
    • Monitor decay at 734 nm after compound addition.
Assay Radical Source Detection
DPPHStable nitrogen radicalUV-Vis (517 nm)
ABTS⁺Pre-oxidized cationicUV-Vis (734 nm)

Advanced: How to differentiate HAT vs. SET antioxidant mechanisms?

Methodological Answer:

  • Kinetic Isotope Effect (KIE) : Compare reaction rates in H₂O vs. D₂O; KIE >2 suggests HAT dominance.
  • Cyclic Voltammetry : Measure oxidation potential; SET mechanisms correlate with lower potentials.
  • Computational Analysis :
    • Calculate bond dissociation energy (BDE) for HAT (BDE <90 kcal/mol).
    • Evaluate ionization potential (IP) for SET (IP <100 kcal/mol) .

Basic: How to assess purity and identify impurities?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Detect impurities at 254 nm.
  • GC-MS : Identify volatile by-products (e.g., unreacted precursors).
  • Reference Standards : Compare retention times and spectra with certified materials (e.g., USP/EP standards) .

Q. Typical Impurities :

  • Des-chloro analog (Δ m/z -36).
  • Hydrolyzed lactam (retention time ~8.2 minutes in HPLC) .

Advanced: Computational approaches for target interaction modeling?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to antioxidant enzymes (e.g., SOD, catalase).
  • MD Simulations : Simulate ligand-protein dynamics (GROMACS, 100 ns trajectory) to assess stability.
  • QSAR Modeling : Correlate substituent electronegativity with bioactivity (e.g., Hammett constants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.